

# In-Depth Technical Guide: In Vivo and In Vitro Studies of CA-170

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

CA-170 is a first-in-class, orally bioavailable small molecule designed to dually target the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] Developed by Aurigene Discovery Technologies and Curis, Inc., CA-170 represents a novel approach in cancer immunotherapy, aiming to overcome the limitations of antibody-based therapies by offering a convenient oral administration route and potentially a differentiated safety profile.[4][5][6][7] This technical guide provides a comprehensive overview of the preclinical in vivo and in vitro studies that have characterized the activity and mechanism of action of CA-170.

### **Mechanism of Action**

CA-170 is proposed to function by antagonizing the immunosuppressive signaling of both the PD-1/PD-L1 and VISTA pathways.[1][3] While initial reports suggested direct binding to PD-L1, further studies have indicated a more complex mechanism. It is now believed that CA-170 induces the formation of a defective ternary complex with PD-1 and PD-L1, which blocks downstream signaling without physically preventing the interaction of the two proteins.[8][9] This unique mode of action, coupled with the inhibition of the VISTA pathway, leads to the reactivation of exhausted T-cells, enhancement of T-cell proliferation, and increased production of effector cytokines such as Interferon-gamma (IFN-y).[1][2]



# Data Presentation In Vitro Efficacy

While specific IC50 and EC50 values from publicly available literature are limited, preclinical studies have consistently demonstrated the potent in vitro activity of CA-170. The tables below summarize the reported functional outcomes.

| Assay Type                    | Cell Type                         | Outcome                                                                          | Reference   |
|-------------------------------|-----------------------------------|----------------------------------------------------------------------------------|-------------|
| T-Cell Proliferation<br>Assay | Human PBMCs,<br>Mouse Splenocytes | Dose-dependent rescue of T-cell proliferation in the presence of PD-L1 or VISTA. | [10][11]    |
| IFN-γ Secretion Assay         | Human PBMCs,<br>Mouse Splenocytes | Dose-dependent rescue of IFN-y secretion in the presence of PD-L1 or VISTA.      | [1][10][11] |

### **In Vivo Efficacy**

CA-170 has demonstrated significant anti-tumor efficacy in various syngeneic mouse tumor models.

| Tumor Model                  | Mouse Strain | Dosing<br>Regimen     | Tumor Growth<br>Inhibition (TGI) | Reference |
|------------------------------|--------------|-----------------------|----------------------------------|-----------|
| MC38 Colon<br>Adenocarcinoma | C57BL/6      | 10 mg/kg/day,<br>oral | 43%                              | [12]      |
| CT26 Colon<br>Carcinoma      | BALB/c       | 10 mg/kg/day,<br>oral | 43%                              | [12]      |

### **Pharmacokinetics**



Pharmacokinetic studies have been conducted in mice and monkeys to evaluate the absorption, distribution, metabolism, and excretion of CA-170.

| Species                  | Adminis<br>tration | Bioavail<br>ability | Half-life<br>(t½) | Cmax                  | Tmax                  | AUC                   | Referen<br>ce |
|--------------------------|--------------------|---------------------|-------------------|-----------------------|-----------------------|-----------------------|---------------|
| Mouse                    | Oral               | ~40%                | ~0.5<br>hours     | Data not available    | Data not available    | Data not<br>available | [2]           |
| Cynomol<br>gus<br>Monkey | Oral               | <10%                | 3.25-4.0<br>hours | Data not<br>available | Data not<br>available | Data not<br>available | [2]           |

## Experimental Protocols In Vitro Assays

1. T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of CA-170 to rescue T-cell proliferation from PD-L1 or VISTA-mediated suppression.

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors or splenocytes from mice using Ficoll-Paque density gradient centrifugation.
- CFSE Labeling: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) dye at a final concentration of 5 μM.
- Co-culture: CFSE-labeled T-cells are co-cultured with antigen-presenting cells (APCs) and a stimulating agent (e.g., anti-CD3/CD28 antibodies or a specific antigen). Recombinant PD-L1 or VISTA protein is added to suppress T-cell proliferation.
- Treatment: CA-170 is added to the co-culture at various concentrations.
- Incubation: The cells are incubated for 4-6 days at 37°C in a 5% CO2 incubator.
- Flow Cytometry Analysis: T-cell proliferation is assessed by flow cytometry, measuring the dilution of CFSE fluorescence in daughter cells. The percentage of proliferating cells in the



presence of CA-170 is compared to the suppressed control.[13][14][15][16][17]

2. IFN-y Secretion Assay (ELISpot)

This assay quantifies the number of IFN-y-secreting T-cells following treatment with CA-170.

- Plate Coating: An ELISpot plate is coated with an anti-IFN-γ capture antibody overnight at 4°C.
- Cell Plating: PBMCs or splenocytes are plated in the antibody-coated wells in the presence of a stimulating agent and recombinant PD-L1 or VISTA.
- Treatment: CA-170 is added at varying concentrations.
- Incubation: The plate is incubated for 18-48 hours at 37°C in a 5% CO2 incubator.
- Detection: The cells are removed, and a biotinylated anti-IFN-y detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
- Spot Development: A substrate is added to develop colored spots, where each spot represents a single IFN-y-secreting cell.
- Analysis: The spots are counted using an ELISpot reader.[18][19][20][21]

#### In Vivo Studies

1. Syngeneic Mouse Tumor Models

These studies evaluate the anti-tumor efficacy of CA-170 in immunocompetent mice.

- Animal Models: Female C57BL/6 or BALB/c mice (6-8 weeks old) are used for the MC38 and CT26 tumor models, respectively.
- Tumor Cell Implantation: 1 x 10<sup>6</sup> MC38 or 0.5 x 10<sup>5</sup> CT26 cells are injected subcutaneously into the flank of the mice.
- Treatment: Once tumors are palpable, mice are randomized into treatment and vehicle control groups. CA-170 is administered orally once daily at the specified dose.



- Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.[12]

## **Mandatory Visualization**



CA-170 Signaling Pathway



Click to download full resolution via product page

Caption: CA-170 signaling pathway targeting PD-L1 and VISTA.





Click to download full resolution via product page

Caption: Workflow for in vitro T-cell proliferation assay.



Click to download full resolution via product page

Caption: Workflow for in vivo syngeneic tumor model studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. curis.com [curis.com]
- 2. curis.com [curis.com]
- 3. curis.com [curis.com]
- 4. Curis Announces Dosing Of First Patient In A Phase 1 Trial Of CA-170 The First Oral Small Molecule Drug Candidate To Target And Inhibit Immune Checkpoints [clinicalleader.com]
- 5. biospectrumasia.com [biospectrumasia.com]
- 6. Curis and Aurigene Announce Amendment of Collaboration for the Development and Commercialization of CA-170 Aurigene [aurigene.com]
- 7. Curis and Aurigene Announce Amendment of Collaboration for the Development and Commercialization of CA-170 [prnewswire.com]
- 8. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 11. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SHP2 targets ITK downstream of PD-1 to inhibit T cell function PMC [pmc.ncbi.nlm.nih.gov]
- 13. PD-1 Blockade Promotes Emerging Checkpoint Inhibitors in Enhancing T Cell Responses to Allogeneic Dendritic Cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. mucosalimmunology.ch [mucosalimmunology.ch]



- 15. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific HK [thermofisher.com]
- 16. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 17. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. utcd.org.tr [utcd.org.tr]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. eaglebio.com [eaglebio.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: In Vivo and In Vitro Studies of CA-170]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061668#in-vivo-and-in-vitro-studies-of-ca-170]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com